5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride

enantiomeric purity salt-form selection stoichiometric control

5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride (CAS 2613299-18-4) is a single-enantiomer (R-configuration) chiral aromatic amine derivative with molecular formula C9H15ClN2 and molecular weight 186.68 g/mol. Its free base (CAS 1213972-06-5) carries formula C9H14N2 and molecular weight 150.22 g/mol.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
Cat. No. B13510413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)N)N.Cl
InChIInChI=1S/C9H14N2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11;/h3-5,7H,10-11H2,1-2H3;1H/t7-;/m1./s1
InChIKeyNUVVHFUXUAYMCP-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1R)-1-Aminoethyl]-2-methylaniline Hydrochloride: Chiral Aniline Building Block for Enantioselective Synthesis and Medicinal Chemistry Procurement


5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride (CAS 2613299-18-4) is a single-enantiomer (R-configuration) chiral aromatic amine derivative with molecular formula C9H15ClN2 and molecular weight 186.68 g/mol . Its free base (CAS 1213972-06-5) carries formula C9H14N2 and molecular weight 150.22 g/mol . The structure integrates three key features into one scaffold: an aniline NH2 group, a methyl substituent ortho to the aniline NH2, and a benzylic chiral amine centre para to the aniline NH2 . This combination delivers a well-defined (R)-stereochemistry that is distinct from the (S)-enantiomer (e.g., CAS 1644070-98-3 for the S-enantiomer HCl salt, CAS 2109874-06-6 for the S-enantiomer dihydrochloride) and from achiral regioisomers such as 4-(2-aminoethyl)-2-methylaniline [1]. The compound is primarily supplied as a research-grade building block for asymmetric synthesis and medicinal chemistry applications .

Why 5-[(1R)-1-Aminoethyl]-2-methylaniline Hydrochloride Cannot Be Replaced by Close Structural Analogs: Key Differentiation Dimensions for Scientific Procurement


Substituting 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride with a racemate, the opposite (S)-enantiomer, an achiral regioisomer, or an alternative salt form introduces quantifiable changes in molecular weight, hydrogen-bonding capacity, lipophilicity, and stereochemical identity—each of which can alter synthetic outcomes, biological target engagement, and physicochemical handling properties [1]. The (R)-stereochemistry dictates the three-dimensional presentation of the benzylic amine in derived products; switching to the (S)-enantiomer (mono-HCl: C9H15ClN2, 186.68 g/mol; di-HCl: C9H16Cl2N2, 223.14 g/mol) inverts chirality and can change salt stoichiometry, potentially invalidating structure–activity relationships and complicating stoichiometric calculations . Achiral regioisomers such as 4-(2-aminoethyl)-2-methylaniline (C9H14N2, 150.22 g/mol) lack the benzylic chiral centre entirely, removing the capacity for enantioselective induction and yielding different computed properties including varied topological polar surface area and hydrogen-bonding profiles [1][2]. Even within the same molecular formula space, non-chiral constitutional isomers share identical molecular weight but lack stereochemical information—a critical differentiator when chiral purity directly influences downstream biological or catalytic performance. The sections below quantify these differences across structurally authenticated comparators to provide procurement-grade evidence.

Quantitative Differentiation Evidence: 5-[(1R)-1-Aminoethyl]-2-methylaniline Hydrochloride Versus Closest Analogs


Molecular Weight and Salt Stoichiometry Differentiation Versus (S)-Enantiomer Dihydrochloride

The (R)-enantiomer hydrochloride (C9H15ClN2, MW 186.68 g/mol) carries one HCl equivalent, whereas the commercially available (S)-enantiomer is predominantly supplied as the dihydrochloride salt (C9H16Cl2N2, MW 223.14 g/mol) . This 36.46 g/mol difference (corresponding to one additional HCl equivalent) directly impacts reagent stoichiometry in amide coupling, reductive amination, and salt metathesis reactions. Selection of the mono-HCl (R)-form permits precise control of HCl equivalents in subsequent transformations, avoiding the need for pre-neutralisation steps required with the di-HCl (S)-form.

enantiomeric purity salt-form selection stoichiometric control

Hydrogen-Bond Donor and Acceptor Count Differentiation Versus 4-(2-Aminoethyl)-2-methylaniline Regioisomer

The target compound possesses 3 hydrogen-bond donors (two from aniline NH2, one from the protonated benzylic ammonium) and 2 hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 52 Ų computed for the free base [1]. Its nearest achiral regioisomer, 4-(2-aminoethyl)-2-methylaniline (C9H14N2, MW 150.22 g/mol), presents a different spatial arrangement of H-bond donors and acceptors: the primary amine is located on a flexible ethyl linker rather than a rigid benzylic position, altering the computed TPSA and the geometry of intermolecular hydrogen bonding [1][2]. The benzylic amine in the target compound benefits from conjugation with the aromatic ring, modulating its basicity (predicted pKa ~9.5–10 for benzylic NH3+ vs. ~10.5–11 for the primary alkyl ammonium in the regioisomer). This difference influences protonation state at physiological pH and, consequently, membrane permeability and target-binding electrostatics.

hydrogen-bonding capacity regioisomeric purity medicinal chemistry design

Lipophilicity (XLogP3) and Physicochemical Property Differentiation Versus Non-Chiral Constitutional Isomer of Equivalent Formula

The free base of the target compound carries a computed XLogP3 of 0.7 [1]. A non-chiral constitutional isomer sharing the formula C9H14N2—2-[(ethylamino)methyl]aniline—exhibits a different computed XLogP3 of approximately 1.2 owing to the altered placement of the nitrogen atoms relative to the aromatic ring . The 0.5 log unit difference reflects how the benzylic amine orientation in the target compound increases polarity relative to the N-ethylaminomethyl isomer. For procurement decisions, this means the target compound provides a predictable, lower-lipophilicity starting point for lead optimisation, potentially offering improved aqueous solubility and reduced hERG or phospholipidosis risk relative to more lipophilic isomeric alternatives in early-stage medicinal chemistry programmes.

lipophilicity ADME prediction physicochemical profiling

Stereochemical Identity Differentiation: (R)-Configuration Versus Racemic Mixture or (S)-Enantiomer

The (R)-configuration at the benzylic carbon (Cahn-Ingold-Prelog assignment) is structurally defined by the SMILES string Cc1ccc([C@@H](C)N)cc1N for the free base, as authenticated by the CAS registry entry 1213972-06-5 . The (S)-enantiomer (CAS 1213923-48-8 for the free base; CAS 1644070-98-3 for the mono-HCl) carries the SMILES Cc1ccc([C@H](C)N)cc1N, representing the opposite absolute stereochemistry . In chiral environments—enzyme active sites, asymmetric catalytic cycles, or stereo-defined receptor binding pockets—the two enantiomers present the benzylic methyl and ammonium groups in opposite spatial orientations. The magnitude of enantioselectivity depends on the specific biological or catalytic system; however, in drug discovery, enantiomer pairs frequently exhibit >10-fold differences in potency, selectivity, or clearance, making the procurement of a single, defined enantiomer essential for meaningful SAR interpretation [1].

chiral resolution enantioselective synthesis absolute configuration

Ortho-Methyl Substitution Effect: 2-Methylaniline Scaffold Differentiation Versus Unsubstituted Aniline Analogs

The 2-methyl substituent on the aniline ring provides quantifiable differentiation from unsubstituted aniline-based chiral amine building blocks. Arylamines with ortho-alkyl substituents exhibit altered conformational preferences about the aryl–amine bond; 2-methylaniline derivatives show a greater proportion of syn conformers about the glycosyl bond in DNA adducts compared to unsubstituted anilines [1]. This conformational effect has been correlated with differential mutagenicity profiles: ortho-alkyl anilines tend to be more mutagenic and tumorigenic than analogues lacking the ortho-alkyl group—a critical consideration when designing amine-containing drug candidates where aniline metabolic activation through N-hydroxylation is a known toxicological liability pathway [1]. Conversely, the ortho-methyl group can sterically shield the aniline NH2 from metabolic N-acetylation and N-oxidation, potentially extending metabolic half-life in vivo. For procurement, selecting the 2-methyl-substituted scaffold over an unsubstituted aniline analog means the user is working with a building block that carries predictable, mechanistically understood metabolic consequences that must be factored into lead optimisation strategies.

ortho-substituent effect metabolic stability mutagenicity risk

Regiochemical Purity: 5-(1-Aminoethyl) Substitution Pattern Versus 3- or 4-Substituted Analogs in Cross-Coupling Applications

The target compound bears the chiral aminoethyl group at the 5-position (para to aniline NH2, meta to the 2-methyl group), creating a 1,2,4-trisubstituted benzene pattern. The nearest regioisomer with the aminoethyl group at the 4-position, 4-(1-aminoethyl)-2-methylaniline, would present a 1,2,3-trisubstituted pattern, altering the electronic and steric environment for subsequent electrophilic aromatic substitution or cross-coupling reactions [1]. The para relationship between the aniline NH2 and the benzylic amine in the target compound maximises through-conjugation, whereas a meta relationship in the 3-substituted regioisomer would electronically decouple the two amine groups. This electronic distinction influences the reactivity of the aniline nitrogen in Buchwald-Hartwig amination, amide coupling, and diazotisation reactions—transformations commonly employed when using this building block to construct more complex pharmacophores.

regioselective synthesis cross-coupling building block versatility

Application Scenarios for 5-[(1R)-1-Aminoethyl]-2-methylaniline Hydrochloride Stemming from Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (R)-Configuration at the Benzylic Amine Centre

In medicinal chemistry programmes where the benzylic chiral centre must be installed early in the synthetic route with absolute (R)-stereochemistry—such as in the preparation of enantiopure tetrahydroisoquinoline, β-carboline, or chiral benzodiazepine scaffolds—5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride provides a pre-resolved starting material that eliminates the need for chiral chromatographic separation or asymmetric synthesis optimisation. The defined (R)-configuration (differentiable from the (S)-enantiomer by SMILES: Cc1ccc([C@@H](C)N)cc1N vs. Cc1ccc([C@H](C)N)cc1N) ensures that all downstream stereocentres are built upon a known absolute configuration, reducing the risk of stereochemical misassignment that can occur when using racemic starting materials [1].

Salt-Form-Controlled Stoichiometric Transformations Where Mono-HCl Stoichiometry Is Critical

When the synthetic sequence requires exactly one equivalent of HCl in the building block—for example, in peptide coupling reactions where excess acid could cleave acid-labile protecting groups or in Grignard additions where acid quench must be precisely controlled—the mono-hydrochloride salt (MW 186.68 g/mol, C9H15ClN2) is preferable to the dihydrochloride form (MW 223.14 g/mol, C9H16Cl2N2) of the (S)-enantiomer . The 36.46 g/mol mass difference translates into a 19.5% lower molecular weight per mole of chiral amine, enabling more efficient atom economy and simplified work-up procedures by avoiding the neutralisation step required for the second HCl equivalent.

Medicinal Chemistry Lead Optimisation Where Lower Lipophilicity Confers ADME Advantage

For programmes targeting CNS or other indications where low lipophilicity correlates with reduced hERG binding, phospholipidosis risk, and metabolic clearance, the target compound's free base XLogP3 of 0.7 [2] offers a 0.5 log unit advantage over the more lipophilic isomer 2-[(ethylamino)methyl]aniline (XLogP3 ≈ 1.2) . This property differentiation can be leveraged early in hit-to-lead optimisation to maintain ligand efficiency metrics within desirable ranges (LE > 0.3; LipE > 5) without resorting to solubilising group appendage, thereby preserving structural simplicity.

Structure–Activity Relationship Studies Exploiting Ortho-Methyl Substitution for Differential Metabolic Stability

When exploring SAR around aniline-containing kinase inhibitors, GPCR ligands, or epigenetic modulators where the aniline NH2 is a known site of Phase II metabolism (N-acetylation, N-glucuronidation), the 2-methyl substituent provides a steric shield that can differentiate metabolic stability from unsubstituted aniline analogs [3]. Researchers procuring this compound for comparative SAR studies can test the hypothesis that ortho-methyl substitution reduces N-acetyltransferase (NAT1/NAT2) turnover rates while maintaining target engagement, using the unsubstituted analog as a matched molecular pair for direct comparison.

Quote Request

Request a Quote for 5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.